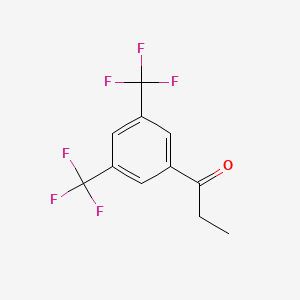

3',5'-Bis(trifluoromethyl)propiophenone

Overview

Description

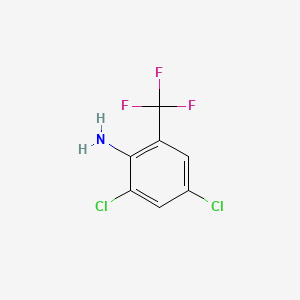

The compound 3',5'-Bis(trifluoromethyl)propiophenone (BTFP) is a fluorinated aromatic compound that has been utilized in various chemical syntheses. The presence of trifluoromethyl groups in the compound is known to influence its reactivity and physical properties, making it a valuable moiety in the development of pharmaceuticals and materials with unique characteristics .

Synthesis Analysis

BTFP derivatives have been synthesized through different methods. For instance, BTFP sulfones were prepared from commercially available 3,5-bis(trifluoromethyl)thiophenol through an alkylation/oxidation two-step sequence, yielding high yields ranging from 64-97% . Another synthesis approach involved coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with reductive iron and hydrochloric acid .

Molecular Structure Analysis

The molecular structure of BTFP-related compounds has been studied using various spectroscopic methods and X-ray crystallography. For example, the molecular geometry of a BTFP derivative was compared using Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set, confirming the structure obtained from X-ray single-crystal determination .

Chemical Reactions Analysis

BTFP sulfones have been employed in the Julia-Kocienski olefination reaction with carbonyl compounds, leading to the formation of 1,2-disubstituted alkenes and dienes in good yields and stereoselectivities . Additionally, BTFP derivatives have been involved in click reactions with sugar azides to form triazole rings, demonstrating the compound's versatility in creating novel synthetic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTFP derivatives are influenced by the presence of the trifluoromethyl groups. For instance, fluorinated polyimides derived from a BTFP-related diamine exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The introduction of BTFP moieties into polymeric structures can significantly enhance the material's performance, making it suitable for advanced applications.

Scientific Research Applications

1. Synthesis and Characterization of Novel Compounds

- Phenothiazine Cruciforms : A study reported the synthesis of novel phenothiazine-containing cruciforms using 3,5-bis(trifluoromethyl)propiophenone derivatives. These compounds exhibited potential in sensory applications for metal cations due to significant shifts in emission and absorption properties when exposed to different metal triflates (Hauck et al., 2007).

2. Development of Advanced Polymeric Materials

- Poly(aryl ether ketone/sulfone)s : A study synthesized novel bisphenols incorporating 3,5-bis(trifluoromethyl)propiophenone. These were used to create poly(aryl ether ketone/sulfone)s with excellent thermal stability, low dielectric constants, and high transparency. This research demonstrates the application of this compound in developing advanced polymers with specific properties like low water uptake and good mechanical strength (Shang et al., 2012).

3. Photophysical and Photochemical Properties

- Zinc(II) and Chloroindium(III) Phthalocyanines : The compound was used in synthesizing zinc(II) and chloroindium(III) phthalocyanines with distinct photophysical and photochemical properties. These phthalocyanines showed promise as photosensitizers in photocatalytic applications, such as photodynamic therapy for cancer (Ahmetali et al., 2019).

4. In the Synthesis of Functionalized Phenols

- Functionalized 3-(Trifluoromethyl)phenols : This study focused on the synthesis of functionalized 3-(trifluoromethyl)phenols using α,β-unsaturated trifluoromethyl ketones, demonstrating the utility of 3',5'-Bis(trifluoromethyl)propiophenone in creating valuable intermediates for organic synthesis (Mamat et al., 2008).

5. Polyimides with Specific Properties

- Synthesis of Novel Polyimides : A study synthesized new fluorine-containing polyimides using 3,5-bis(trifluoromethyl)propiophenone derivatives. These polymers exhibited excellent solubility, thermal stability, and mechanical properties, indicating their potential in high-performance material applications (Yin et al., 2005).

Safety and Hazards

The safety data sheet for 3’,5’-Bis(trifluoromethyl)propiophenone indicates that it is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Mechanism of Action

Target of Action

The exact target of 3’,5’-Bis(trifluoromethyl)propiophenone is currently unknown. It’s known that the compound can interact with various biological molecules due to its chemical structure .

Mode of Action

3’,5’-Bis(trifluoromethyl)propiophenone is believed to operate as a Lewis acid, effectively coordinating with various nucleophiles . This coordination fosters the formation of stable intermediates that can undergo subsequent reactions, paving the way for intricate chemical transformations .

Pharmacokinetics

Its molecular weight (27017 g/mol ) suggests that it may have good bioavailability, as molecules under 500 g/mol are generally well-absorbed .

Result of Action

It’s known to facilitate efficient progress in the laboratory setting and has been harnessed as a chiral auxiliary in asymmetric synthesis reactions, enabling the synthesis of enantiopure compounds with enhanced stereochemical control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’,5’-Bis(trifluoromethyl)propiophenone. For instance, it’s known to be a combustible liquid and may cause skin and eye irritation, as well as respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area .

properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRWCHKOSBUGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234138 | |

| Record name | 3',5'-Bis(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Bis(trifluoromethyl)propiophenone | |

CAS RN |

85068-34-4 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Bis(trifluoromethyl)propiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5'-Bis(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-bis(trifluoromethyl)propiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',5'-Bis(trifluoromethyl)propiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CXA2S32LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

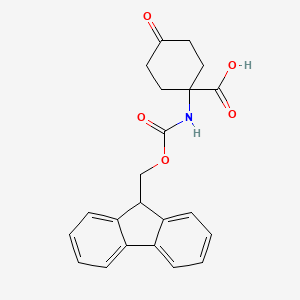

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)

![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)